4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromothiophene moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of glacial acetic acid . The reaction conditions often include the use of Pd(PPh3)4 as a catalyst and K3PO4 as a base at 90°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki cross-coupling reaction remains a cornerstone for its synthesis due to its efficiency and ability to incorporate various functional groups .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include arylboronic acids and bases like K3PO4.
Oxidation and Reduction: These reactions typically require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with arylboronic acids yield various aryl-substituted derivatives .
Scientific Research Applications
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with various molecular targets. The compound’s bromothiophene moiety can engage in π-π interactions, while the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
4-Bromo-2-methylaniline: A precursor in the synthesis of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine.
3-Bromothiophene-2-carbaldehyde: Another precursor used in the synthesis.
Thiophene Derivatives: Compounds like 3-bromothiophene and its derivatives share similar structural features and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTYUJWSFOAFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377161 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-55-0 |
Source
|
Record name | 4-(3-Bromo-2-thienyl)-6-methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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